Methyl 5-ethoxy-2-vinylbenzoate
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Overview
Description
Methyl 5-ethoxy-2-vinylbenzoate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid, featuring an ethoxy group at the 5-position and a vinyl group at the 2-position. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-ethoxy-2-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-ethoxy-2-vinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 5-ethoxy-2-vinylbenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The esterification process can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethoxy-2-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: 5-ethoxy-2-vinylbenzoic acid.
Reduction: 5-ethoxy-2-vinylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-ethoxy-2-vinylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of methyl 5-ethoxy-2-vinylbenzoate depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways such as oxidation, reduction, and substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Methyl 5-ethoxy-2-vinylbenzoate can be compared with other similar compounds such as:
Methyl 2-vinylbenzoate: Lacks the ethoxy group, resulting in different reactivity and applications.
Ethyl 5-ethoxy-2-vinylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical properties and reactivity.
Methyl 5-methoxy-2-vinylbenzoate: Contains a methoxy group instead of an ethoxy group, affecting its chemical behavior and applications.
Properties
CAS No. |
223750-55-8 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-ethenyl-5-ethoxybenzoate |
InChI |
InChI=1S/C12H14O3/c1-4-9-6-7-10(15-5-2)8-11(9)12(13)14-3/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
BWDCYHJKFBHRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C)C(=O)OC |
Origin of Product |
United States |
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